molecular formula C17H13N3O3S B2942097 Isoindole-1,3-dione, 2-[3-(3-thiophen-2-yl-[1,2,4]oxadiazol-5-yl)propyl]- CAS No. 696653-88-0

Isoindole-1,3-dione, 2-[3-(3-thiophen-2-yl-[1,2,4]oxadiazol-5-yl)propyl]-

Cat. No. B2942097
M. Wt: 339.37
InChI Key: GOZMYFIGWVJADM-UHFFFAOYSA-N
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Description

Isoindole-1,3-dione derivatives, commonly known as phthalimides, are an important class of biological and pharmaceutical compounds, including indole alkaloids . They are widespread structural motifs in a plethora of different natural products . They are usually synthesized by the condensation of a phthalic anhydride with primary amines .


Synthesis Analysis

The synthesis of isoindole-1,3-dione derivatives involves a hexadehydro-Diels–Alder domino reaction of various substituted tetraynes and imidazole derivatives . The overall transformation involved the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .


Molecular Structure Analysis

The structure of the compounds were confirmed by various methods of analysis such as HNMR, CNMR, and FT-IR . Molecular modeling studies were also performed to identify the possible interactions between neprilysin and synthesized compounds .


Chemical Reactions Analysis

The benzannulation of tetraynes and imidazole derivatives in a green, waste-free transformation with a high atom economy in toluene yielded isoindole-1,3-dione derivatives as the major product . Compared with ordinary isoindole-1,3-dione derivatives, tricyclic isoindole-1,3-dione derivatives prepared in the present report have multiple rings, complex and variable structures, and a broad potential for use in chemical production and clinical medicine .


Physical And Chemical Properties Analysis

The physical and chemical properties of isoindole-1,3-dione derivatives can be determined by various methods of analysis such as FT-IR, H NMR, and MS .

Scientific Research Applications

Prodrug Development for Targeted Drug Delivery

Isoindole-1,3-dione derivatives have been explored in the development of prodrugs targeting hypoxic tissues. For example, regioisomeric derivatives of 1-methylindole-4,7-dione, substituted with a 2-acetoxybenzoate group, showed selective reductive elimination in hypoxic conditions, indicating potential for bioreductively-activated drug delivery systems (Jaffar et al., 1999).

Synthesis Methodologies

Advancements in the synthesis of isoindole-1,3-dione derivatives have been documented. For instance, an effective method for synthesizing 2-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid was developed using 3-(hydroxyimino)isoindolin-1-one, showcasing the potential for preparing related compounds efficiently (Tkachuk et al., 2020).

Antimicrobial Applications

Some isoindole-1,3-dione derivatives demonstrate significant antimicrobial properties. A study synthesized pyrazolo-thiazolyl alkoxy-1H-isoindole-1,3(2H)-dione derivatives and evaluated their antibacterial and antifungal activities, showing promising results against several microbial strains (Jat et al., 2006).

Palladium-Catalyzed Synthesis

Palladium-catalyzed aminocarbonylation has been utilized to produce 2-substituted isoindole-1,3-diones. This method tolerates various functional groups, providing a versatile approach to this class of heterocycles (Worlikar & Larock, 2008).

Xanthine Oxidase Inhibition

Isoindole-1,3-dione derivatives have been evaluated for their potential as xanthine oxidase inhibitors. N-phenyl isoindole-1,3-dione derivatives showed notable inhibitory effects, suggesting applications in treating diseases like gout (Gunduğdu et al., 2020).

Photophysical Properties for Imaging

The photophysical behavior of certain isoindole-1,3-dione derivatives indicates potential applications in imaging and sensing. Studies on the solvent-sensitive fluorescence of these compounds reveal their utility in designing novel fluorescent dyes (Deshmukh & Sekar, 2015).

properties

IUPAC Name

2-[3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)propyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O3S/c21-16-11-5-1-2-6-12(11)17(22)20(16)9-3-8-14-18-15(19-23-14)13-7-4-10-24-13/h1-2,4-7,10H,3,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOZMYFIGWVJADM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCC3=NC(=NO3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isoindole-1,3-dione, 2-[3-(3-thiophen-2-yl-[1,2,4]oxadiazol-5-yl)propyl]-

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